2-(3,5,5-Trimethylhexanoyl)oxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5,5-trimethyl-1-(1,3-oxazol-2-yl)hexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9(8-12(2,3)4)7-10(14)11-13-5-6-15-11/h5-6,9H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTYHIAFQPYQMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=NC=CO1)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642064, DTXSID101271360 | |
| Record name | 3,5,5-Trimethyl-1-(1,3-oxazol-2-yl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5,5-Trimethyl-1-(2-oxazolyl)-1-hexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101271360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017083-38-3, 898759-41-6 | |
| Record name | 3,5,5-Trimethyl-1-(2-oxazolyl)-1-hexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017083-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5,5-Trimethyl-1-(1,3-oxazol-2-yl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5,5-Trimethyl-1-(2-oxazolyl)-1-hexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101271360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Reaction Mechanism
The van Leusen method employs TosMIC (Toluenesulfonylmethyl isocyanide) as a C2N1 synthon, reacting with aldehydes in a two-step [3+2] cycloaddition (Scheme 1):
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Deprotonation : TosMIC undergoes deprotonation under basic conditions (e.g., K₂CO₃), generating a reactive isocyanide intermediate.
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Cycloaddition : The intermediate attacks the aldehyde carbonyl, forming an oxazoline intermediate.
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Elimination : Base-mediated elimination of toluenesulfinic acid yields the 5-substituted oxazole.
For this compound, the aldehyde precursor 3,5,5-trimethylhexanal is required.
Synthesis of 3,5,5-Trimethylhexanal
This branched aldehyde is synthesized via:
Oxazole Formation
Reaction conditions (adapted from Shah et al.):
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Aldehyde : 3,5,5-Trimethylhexanal (1.0 equiv)
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TosMIC : 1.2 equiv
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Base : K₂CO₃ (2.0 equiv)
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Solvent : Methanol, reflux (12–16 h)
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Yield : 85–92%
Key Advantage : Scalability to multigram quantities with minimal purification.
Microwave-Assisted Synthesis
Protocol Optimization
Microwave irradiation significantly accelerates the van Leusen reaction, reducing reaction times from hours to minutes. A representative procedure (adapted from Kumar et al.):
| Parameter | Value |
|---|---|
| Aldehyde | 3,5,5-Trimethylhexanal (1.0 equiv) |
| TosMIC | 1.0 equiv |
| Base | K₃PO₄ (2.0 equiv) |
| Solvent | Isopropanol (IPA) |
| Temperature | 65°C |
| Microwave Power | 350 W |
| Time | 8 min |
| Yield | 94–96% |
Mechanistic Insight : The strong base (K₃PO₄) promotes rapid deprotonation of TosMIC, while microwave heating enhances cyclization kinetics.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Time | Scalability |
|---|---|---|---|---|
| Van Leusen (reflux) | K₂CO₃/MeOH, 12–16 h | 85–92 | High | Excellent |
| Microwave-Assisted | K₃PO₄/IPA, 8 min | 94–96 | Low | Moderate |
Trade-offs : While microwave methods offer speed, traditional reflux ensures better scalability for industrial applications.
Functional Group Compatibility and Challenges
Steric Effects
The 3,5,5-trimethylhexanoyl group introduces significant steric hindrance, necessitating:
Byproduct Formation
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Oxazolines : Intermediate oxazolines may persist if elimination is incomplete. Mitigated by increasing reaction temperature or base stoichiometry.
Alternative Routes
Acylation of Preformed Oxazole
Direct acylation of 2-lithiooxazole with 3,5,5-trimethylhexanoyl chloride faces challenges:
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Low Regioselectivity : Competing acylation at C-4/C-5 positions.
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Harsh Conditions : Requires cryogenic temperatures (-78°C) and strict anhydrous conditions.
Industrial-Scale Considerations
Cost Efficiency
Chemical Reactions Analysis
Types of Reactions
2-(3,5,5-Trimethylhexanoyl)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated structures.
Substitution: The oxazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while substitution reactions can produce a wide range of functionalized oxazole derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activity, making it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 2-(3,5,5-Trimethylhexanoyl)oxazole exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites and modulating biological activity. Pathways involved may include inhibition of oxidative enzymes and modulation of inflammatory responses.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following oxazole derivatives share structural similarities with 2-(3,5,5-Trimethylhexanoyl)oxazole, differing primarily in the acyl substituent (Table 1):
Table 1: Structural Comparison of Acylated Oxazoles
| Compound Name | Acyl Substituent Structure | Key Structural Features |
|---|---|---|
| 2-(3-Methylbutyryl)oxazole | Branched C4 acyl group | Shorter chain, single methyl branch |
| This compound | Branched C8 acyl group | Three methyl branches, increased bulk |
| 2-(3-Methylvaleryl)oxazole | Linear C5 acyl group | Moderate chain length, single branch |
| 2-(3,3-Dimethylbutyryl)oxazole | Branched C5 acyl group | Two methyl branches at C3 |
| 2-(Cyclohexylacetyl)oxazole | Cyclohexyl-acetyl group | Rigid cyclic structure |
| 2-(3-Ethylhexanoyl)oxazole | Branched C8 acyl group | Ethyl and methyl branches |
Key Observations :
- Chain Length and Branching: The 3,5,5-trimethylhexanoyl group (C8) offers greater steric hindrance and lipophilicity compared to shorter or less branched analogs like 2-(3-Methylbutyryl)oxazole (C4). This may reduce solubility in polar solvents but enhance membrane permeability in biological systems .
- Cyclic vs.
Physicochemical Properties
While exact data for this compound are unavailable, studies on analogous oxazoles (Table 1) reveal trends:
- Solubility: Lipophilicity increases with acyl chain length and branching. For example, 2-(3-Ethylhexanoyl)oxazole (logP ~4.2) is less water-soluble than 2-(3-Methylbutyryl)oxazole (logP ~2.8) .
- Thermal Stability: Branched acyl groups (e.g., 3,5,5-trimethylhexanoyl) may enhance thermal stability due to reduced molecular mobility, as seen in related peroxide derivatives .
Biological Activity
2-(3,5,5-Trimethylhexanoyl)oxazole is a synthetic compound that belongs to the oxazole family, characterized by its unique chemical structure which includes an oxazole ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. The molecular formula of this compound is C12H19NO2, with a molecular weight of 209.29 g/mol .
The synthesis of this compound typically involves the reaction of 3,5,5-trimethylhexanoic acid with oxazole under dehydrating conditions using agents like thionyl chloride or phosphorus trichloride. This process can be optimized in industrial settings using continuous flow reactors and advanced purification techniques .
Antimicrobial Activity
Research indicates that oxazole derivatives exhibit significant antimicrobial properties. A study highlighted the Minimum Inhibitory Concentration (MIC) values of various oxazole compounds against fungal strains such as Candida albicans and Aspergillus niger. The results are summarized in the following table:
| Compound | MIC (µg/ml) | Candida albicans | Candida tropicalis | Aspergillus niger |
|---|---|---|---|---|
| This compound | TBD | TBD | TBD | TBD |
| Reference Drug (e.g., 5-Fluorocytosine) | 3.2 | 3.2 | 1.6 | 1.6 |
Note: Specific MIC values for this compound were not available in the reviewed literature but are anticipated based on structural activity relationships observed in similar compounds .
Anti-inflammatory Properties
The mechanism of action for this compound may involve modulation of inflammatory pathways through interaction with specific enzymes or receptors. This modulation can lead to reduced inflammation and pain relief in various biological contexts .
Case Studies and Research Findings
Several studies have investigated the biological activities of oxazole derivatives:
-
Antibacterial Activity : In a comparative study on substituted oxazoles, compounds were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain oxazoles exhibited substantial growth inhibition compared to standard antibiotics like ampicillin .
Compound Inhibition Zone (mm) S. aureus E. coli This compound TBD TBD TBD Ampicillin 30 27 - Antifungal Activity : Another study evaluated the antifungal properties of various oxazoles against fungal strains including Candida spp. and Aspergillus spp. The findings suggested that structural modifications could enhance antifungal efficacy .
The biological activity of this compound is hypothesized to result from its ability to interact with specific molecular targets within microbial cells or human tissues. This interaction may lead to inhibition of vital processes such as protein synthesis or cell wall integrity in pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
